molecular formula C20H23FN4O5S B6566809 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide CAS No. 933212-66-9

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B6566809
CAS No.: 933212-66-9
M. Wt: 450.5 g/mol
InChI Key: JRYREQDTXJQKGS-UHFFFAOYSA-N
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Description

“N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of study in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those mentioned in the synthesis analysis section .

Mechanism of Action

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly given the wide range of biological and pharmaceutical activity shown by piperazine derivatives . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-15-2-3-16(14-19(15)25(27)28)20(26)22-8-13-31(29,30)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h2-7,14H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYREQDTXJQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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